![molecular formula C21H20FN3O3S B3012822 N-(4-乙氧基苯基)-2-[4-(3-氟-4-甲基苯基)-3-氧代吡嗪-2-基]硫代乙酰胺 CAS No. 899944-54-8](/img/structure/B3012822.png)

N-(4-乙氧基苯基)-2-[4-(3-氟-4-甲基苯基)-3-氧代吡嗪-2-基]硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

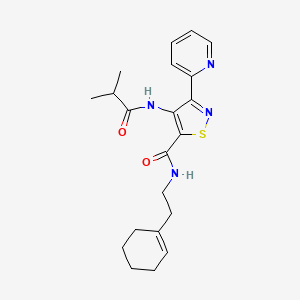

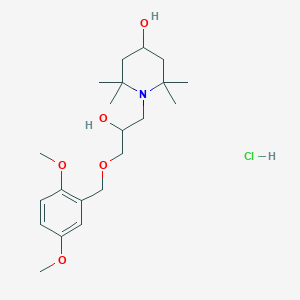

The compound "N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide" is a multifaceted molecule that may be synthesized through various chemical reactions involving the coupling of different moieties. The papers provided discuss related compounds and methodologies that could be adapted for the synthesis and analysis of the target compound.

Synthesis Analysis

The synthesis of related sulfonyl fluoride compounds has been demonstrated through a rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride, which suggests a potential pathway for synthesizing the sulfonyl fluoride moiety in the target compound . Additionally, the synthesis of a similar compound involving S-alkylation and acetylation steps has been reported, which could inform the synthesis of the acetamide and sulfanyl groups in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques could be employed to determine the structure of the target compound, ensuring the correct synthesis and identification of the desired product.

Chemical Reactions Analysis

The target compound likely undergoes similar chemical reactions to those studied in the provided papers. For instance, the reduction behavior of a related compound with an ethoxyphenyl group has been studied using polarographic methods, which could be indicative of the electrochemical properties of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related studies. For example, the solubility, reactivity, and stability of similar sulfanyl acetamide compounds have been explored, providing insights into the potential properties of the target compound . The antibacterial and anti-enzymatic activities of related compounds also suggest possible biological applications for the target compound .

科学研究应用

新型衍生物的计算和药理学评估

研究重点关注新型衍生物,包括具有 1,3,4-恶二唑和吡唑核心的化合物,它们在毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用方面的潜力。针对表皮生长因子受体 (EGFR)、微管蛋白、环氧合酶-2 (COX-2) 和 5-脂氧合酶 (5-LOX) 等靶标进行了对接研究。其中,化合物 a3 在所有检测中显示出中等抑制作用,表明其具有适合在药物开发中进一步探索的多方面药理学特征 (M. Faheem,2018 年).

谷氨酰胺酶抑制剂的设计和合成

合成了 BPTES 类似物并评估了它们作为肾型谷氨酰胺酶抑制剂的潜力。这种方法旨在识别具有改进的药物样性质的更有效的抑制剂。一种类似物表现出与 BPTES 相似的效力,但具有更好的溶解性,为癌症治疗中的治疗干预提供了新途径 (K. Shukla 等人,2012 年).

具有抗氧化活性的配位络合物

源自吡唑-乙酰胺的新型 Co(II) 和 Cu(II) 配位络合物显示出显着的抗氧化活性。该研究强调了氢键在自组装过程中的影响以及这些络合物在氧化应激相关治疗应用中的潜力 (K. Chkirate 等人,2019 年).

抗炎剂的合成

合成了 N-(3-氯-4-氟苯基)-2-[5-((3-(4-羟基-2, 2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基]乙酰胺的衍生物,并评估了它们的抗炎活性。这项研究有助于开发具有临床应用潜力的新型抗炎化合物 (K. Sunder & Jayapal Maleraju,2013 年).

杂合分子的抗癌特性

通过一种具有成本效益的方法,合成了结合了吡唑啉、1,3,4-噻二唑和二氯乙酸部分的新型杂合分子,展示了抗癌特性。这项研究为开发具有更高疗效的新型抗癌剂铺平了道路 (I. Yushyn 等人,2022 年).

作用机制

Action Environment:

Environmental factors play a crucial role:

Remember, this compound’s precise mechanism awaits further research. 🧪🔍 Environmental context and clinical studies will provide deeper insights. If you’re conducting experiments, handle it with care—like a delicate potion in a wizard’s lab! 🌟🔬

: Synthesis of N-(4-ethoxyphenyl) acetamide : Synthesis of 4′-deoxy-4′-fluoro neamine and 4′-deoxy-4′-fluoro 4′-epi neamine : N-(4-ETHOXYPHENYL)-4-FLUOROBENZENESULFONAMIDE

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S/c1-3-28-17-8-5-15(6-9-17)24-19(26)13-29-20-21(27)25(11-10-23-20)16-7-4-14(2)18(22)12-16/h4-12H,3,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQNBYLLRJAOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)

![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)

![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)